molecular formula C8H5FN2 B13010646 6-Fluorophthalazine

6-Fluorophthalazine

Cat. No.: B13010646
M. Wt: 148.14 g/mol
InChI Key: XQFXPSUINBSCSB-UHFFFAOYSA-N
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Description

6-Fluorophthalazine is a fluorinated derivative of phthalazine, a benzo-fused diazine heterocycle recognized as a remarkable structural lead in medicinal chemistry . Although not a habitual motif in natural products, the phthalazine scaffold is highly versatile in drug design due to its ability to interact with diverse biological targets, including various enzymes, GPCRs, and ion channels . This interaction profile makes it a valuable building block for developing potential therapeutic agents for a wide spectrum of pathological conditions, such as cancer, inflammatory diseases, diabetes, and infectious diseases . Researchers utilize related compounds, such as 1,4-Dichloro-6-fluorophthalazine, as key intermediates in complex synthetic routes, particularly in the development of targeted therapies . The incorporation of fluorine atoms into the phthalazine core is a common strategy in medicinal chemistry to modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity. As a fluorinated heterocycle, this compound serves as a crucial precursor for further functionalization through metal-catalyzed cross-couplings and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships . This compound is for Research Use Only and is intended solely for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

6-fluorophthalazine

InChI

InChI=1S/C8H5FN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H

InChI Key

XQFXPSUINBSCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C=C1F

Origin of Product

United States

Synthetic Methodologies for 6 Fluorophthalazine and Its Derivatives

General Strategies for Fluoroheterocycle Construction

The introduction of fluorine into heterocyclic systems is a well-established field in organic chemistry, offering several general strategies that can be conceptually applied to the synthesis of 6-fluorophthalazine. These methods can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed fluorination, as well as late-stage fluorination protocols.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common method for introducing fluorine into aromatic systems. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. The reactivity of the substrate is crucial, and the aromatic ring often needs to be activated by electron-withdrawing groups to facilitate the nucleophilic aromatic substitution (SNAr) reaction. rsc.orglibretexts.org

In the context of this compound synthesis, a potential precursor could be a phthalazine (B143731) derivative bearing a good leaving group at the 6-position. The choice of fluoride source is also critical, with common reagents including potassium fluoride (KF) and cesium fluoride (CsF). The efficacy of these reactions can be enhanced by using phase-transfer catalysts or by conducting the reaction in polar aprotic solvents. libretexts.org

Reagent TypeExamplesApplication
Alkali Metal FluoridesKF, CsFDisplacement of leaving groups in activated aromatic systems.
Quaternary Ammonium FluoridesTBAFUsed for fluorination under milder conditions.

This table summarizes common nucleophilic fluorinating agents and their general applications.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). This method is particularly useful for the direct fluorination of arenes. A variety of electrophilic fluorinating reagents are available, with N-F type reagents being the most widely used due to their relative stability and safety.

For the synthesis of this compound, an electrophilic fluorination approach would likely involve the direct fluorination of a phthalazine precursor. The success of this strategy depends on the reactivity of the phthalazine ring and the regioselectivity of the fluorination, which can be influenced by the substituents already present on the ring.

ReagentDescription
Selectfluor® (F-TEDA-BF₄)A versatile and widely used electrophilic fluorinating agent.
N-Fluorobenzenesulfonimide (NFSI)Another common N-F type reagent for electrophilic fluorination.

This table highlights common electrophilic fluorinating agents.

Metal-Catalyzed Fluorination and Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods can offer high selectivity and functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to couple a fluoride source with an aryl halide or triflate precursor.

Late-Stage Fluorination Protocols

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of biologically active compounds.

For this compound derivatives, late-stage fluorination could be achieved on a pre-formed and functionalized phthalazine scaffold. This might involve C-H activation/fluorination or the conversion of a functional group, such as an amino or hydroxyl group, into a fluorine atom. The Balz-Schiemann reaction, which converts an aromatic amine to a fluoride via a diazonium salt, is a classic example of a reaction that can be used for late-stage fluorination. researchgate.netresearchgate.net This method could be a viable route to this compound if a 6-aminophthalazine precursor is accessible. nih.gov

Phthalazine Ring System Formation and Functionalization

The construction of the phthalazine ring is a fundamental aspect of the synthesis of this compound. Various methods have been developed for the synthesis of the phthalazine scaffold, with cyclocondensation reactions being a prominent strategy.

Cyclocondensation Reactions for Phthalazine Scaffold Assembly

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For phthalazines, this typically involves the reaction of a 1,2-dicarbonyl compound or a related derivative with a hydrazine derivative.

To synthesize this compound via this route, a key starting material would be a 4-fluorinated 1,2-dicarbonylbenzene derivative, such as 4-fluorophthalic acid or its anhydride. The reaction of such a precursor with hydrazine would lead to the formation of the this compound ring system. The availability and synthesis of these fluorinated starting materials are therefore critical for the success of this approach.

A general scheme for the synthesis of phthalazine derivatives via cyclocondensation is as follows:

4-Substituted Phthalic Anhydride + Hydrazine → 6-Substituted Phthalazine-1,4-dione

The resulting phthalazinedione can then be further modified to obtain the desired this compound derivative.

Multi-Component Reactions in Phthalazine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single step. In the context of phthalazine synthesis, MCRs have been particularly effective for the construction of fused heterocyclic systems containing the phthalazine moiety.

One notable example is the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones. This reaction typically involves the condensation of phthalhydrazide, an aromatic aldehyde, dimedone, and a nitrogen source, often catalyzed by an acid or a metal catalyst. While a direct synthesis of this compound via a simple MCR is not prominently reported, the versatility of these reactions suggests that fluorinated starting materials, such as 4-fluorophthalhydrazide or a fluorinated benzaldehyde, could potentially be employed to generate fluorinated phthalazine derivatives.

Another significant application of MCRs is in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. These reactions often proceed via the condensation of phthalhydrazide, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. uni-regensburg.de The reaction conditions are often mild, and various catalysts, including Lewis acids and ionic liquids, have been employed to promote these transformations. researchgate.net The tolerance of MCRs to a range of functional groups makes them a promising, though underexplored, avenue for the direct synthesis of fluorinated phthalazine systems.

Table 1: Examples of Multi-Component Reactions for Phthalazine Derivatives

ReactantsCatalystProductReference
Phthalhydrazide, Aromatic Aldehyde, MalononitrileNickel Chloride1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivative uni-regensburg.de
Phthalhydrazide, (Propargyloxy)benzaldehyde, Malononitrile, AzideCu(OAc)2/Sodium L-ascorbate1-{[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative uni-regensburg.de
Arenes, Cyclic Anhydrides, ArNHNH2[bmim]Br/AlCl3Pyridazinones and Phthalazinones researchgate.net

Ortho-Metallation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

In the context of phthalazine synthesis, DoM can be envisioned as a key step in a convergent strategy. For instance, a suitably substituted benzamide, where the amide acts as the DMG, can be ortho-lithiated and then reacted with an appropriate electrophile. Subsequent cyclization with hydrazine would then yield the phthalazine core with a substituent at a defined position. A solid-phase synthesis of phthalides has been described where a resin-bound secondary amide serves as the DMG, allowing for ortho-lithiation and subsequent reaction with aldehydes or ketones. nih.gov This approach could be adapted for the synthesis of phthalazine precursors.

Furthermore, the direct lithiation of benzaldehyde acetals, followed by formylation, deprotection, and cyclization with hydrazine, has been shown to be an efficient route to phthalazine derivatives. researchgate.net By starting with a fluorinated benzaldehyde acetal, this method could provide a regioselective route to this compound. The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium) and reaction conditions are crucial for the success of these reactions. uwindsor.ca

Table 2: Key Aspects of Directed Ortho-Metalation

FeatureDescriptionReference
Directing Metalation Group (DMG) A functional group that coordinates to the organolithium reagent, directing deprotonation to the ortho position. Common DMGs include amides, ethers, and tertiary amines. wikipedia.org
Organolithium Reagent Typically a strong base such as n-butyllithium or sec-butyllithium, used to deprotonate the aromatic ring. uwindsor.ca
Electrophilic Quench The aryllithium intermediate is reacted with an electrophile to introduce a new substituent. baranlab.org
Regioselectivity DoM provides excellent regiocontrol, allowing for the specific functionalization of the position ortho to the DMG. wikipedia.org

Carbonylation Reactions in Phthalazine Synthesis

Carbonylation reactions provide a direct method for the introduction of a carbonyl group into an organic molecule, and this strategy has been applied to the synthesis of phthalazinones, which are oxidized derivatives of phthalazines. A notable example is the palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde (as a carbon monoxide source), and aryl hydrazines. This approach is advantageous as it utilizes a cheap and readily available carbon source.

While direct carbonylation to form the phthalazine ring itself is less common, the synthesis of phthalazinone precursors via carbonylation is a viable strategy. For instance, the carbonylation of o-bromo benzaldehyde with phenylhydrazine using molybdenum hexacarbonyl as the carbonyl source has been reported to yield phthalazine derivatives. researchgate.net This reaction is catalyzed by a palladium acetate/di-1-adamantyl-n-butylphosphine system. The tolerance of palladium-catalyzed carbonylation reactions to a wide range of functional groups, including halogens, suggests that a fluorinated o-bromo benzaldehyde could be a suitable starting material for the synthesis of a 6-fluorophthalazinone, which could then be further converted to this compound.

Specific Approaches for this compound and Related Fluoro-Phthalazines

The introduction of fluorine into the phthalazine core can be achieved either by starting with a fluorinated precursor or by fluorinating a pre-formed phthalazine ring.

Halogen Exchange Methodologies for Fluorophthalazines

Halogen exchange (HALEX) reactions are a common method for the introduction of fluorine into aromatic rings. In a typical HALEX reaction, a chloro or bromo substituent is displaced by a fluoride anion. This is often achieved using a fluoride salt, such as potassium fluoride, sometimes in the presence of a phase-transfer catalyst or in a high-boiling aprotic solvent.

Regioselective Synthesis of Fluoro-Phthalazine Isomers

The regioselective synthesis of a specific fluoro-phthalazine isomer, such as this compound, is highly dependent on the synthetic strategy employed. Building the phthalazine ring from a pre-functionalized benzene (B151609) derivative is often the most reliable approach to ensure regiocontrol.

For example, starting with 4-fluorophthalic acid or its derivatives and reacting it with hydrazine would lead to the formation of 6-fluorophthalazin-1,4-dione, which could then be further elaborated. Alternatively, a DoM approach on a fluorinated aromatic precursor would allow for the introduction of other functional groups at specific positions, which can then be used to construct the phthalazine ring. The efficient synthesis of phthalazine derivatives from substituted 2-bromobenzaldehyde acetals via lithiation and subsequent reaction with hydrazine provides a clear pathway for regioselective synthesis. researchgate.net By starting with a 2-bromo-4-fluorobenzaldehyde acetal, this method would be expected to yield this compound. The careful choice of starting materials and reaction sequence is paramount for achieving the desired isomer.

Visible Light Mediated Reactions for Phthalazine Derivatives

Visible light photoredox catalysis has emerged as a powerful and mild tool in organic synthesis, enabling a wide range of transformations under environmentally benign conditions. mdpi.com In the context of phthalazine synthesis, visible light has been used to initiate cascade reactions leading to the formation of the phthalazine core.

One innovative approach involves a visible light-initiated cascade reaction of ortho-alkynylsulfonohydrazones, which proceeds through a radical hydroamination followed by a radical Smiles rearrangement to yield phthalazine derivatives. uni-regensburg.de Significantly, this method is reported to tolerate halogen substituents, making it a potentially viable route for the synthesis of fluorinated phthalazines. Another reported method describes a light-driven, metal-free, four-step one-pot synthesis of 1-aryl-phthalazines from o-methyl benzophenones. scispace.com These modern synthetic methods offer the advantage of mild reaction conditions and high functional group tolerance, which are desirable features for the synthesis of complex molecules like this compound.

Table 3: Overview of Visible Light Mediated Phthalazine Synthesis

Starting MaterialKey Reaction StepsProductReference
ortho-AlkynylsulfonohydrazoneRadical hydroamination, Smiles rearrangementPhthalazine derivative uni-regensburg.de
o-Methyl benzophenonePhotoenolization, Diels-Alder reaction, Deprotection, Aromatization1-Aryl-phthalazine scispace.com

Transition-Metal Catalyzed Annulation for Fluorinated Heterocycles

The construction of fluorinated heterocyclic scaffolds is a significant focus in medicinal chemistry due to the profound impact of fluorine on the physicochemical and pharmacological properties of molecules. Transition-metal catalyzed annulation reactions have emerged as powerful and versatile tools for the synthesis of these complex structures. While a direct, documented synthesis of this compound via a one-step transition-metal catalyzed annulation from simple precursors is not extensively reported, the principles of this methodology can be applied to construct the core phthalazine ring system, which can then be fluorinated, or a pre-fluorinated starting material can be used.

Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of N-heterocycles. One plausible approach for the synthesis of a phthalazine core involves the [4+2] annulation of an appropriate difunctionalized aromatic precursor with a hydrazine equivalent. For instance, a palladium catalyst could facilitate the coupling of a fluorinated phthalic aldehyde or a related derivative with hydrazine.

A general strategy for the synthesis of phthalazinones, which are precursors to phthalazines, involves the palladium-catalyzed carbonylation and subsequent cyclization of 2-halobenzaldehydes with hydrazines. This approach could potentially be adapted for the synthesis of this compound by starting with a difluoro- or bromo-fluoro-substituted benzene derivative. The key steps would involve the regioselective introduction of the necessary functional groups for the annulation reaction.

The reaction conditions for such transition-metal catalyzed annulations typically involve a palladium source, such as Pd(OAc)₂, a phosphine ligand to stabilize the catalyst, a base, and a suitable solvent. The specific choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Key Components in a Hypothetical Transition-Metal Catalyzed Annulation for a Fluorinated Phthalazine Precursor

ComponentExampleRole in Reaction
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Facilitates the key bond-forming steps of the annulation.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and modulates its reactivity.
Base Potassium Carbonate (K₂CO₃)Neutralizes acidic byproducts and facilitates the reaction.
Solvent Dimethylformamide (DMF)Provides a suitable medium for the reaction to occur.
Starting Material 1 A 2-halo-4-fluorobenzaldehyde derivativeProvides the fluorinated benzene ring and one of the carbonyl groups for cyclization.
Starting Material 2 Hydrazine (N₂H₄)Provides the two nitrogen atoms for the phthalazine ring.

While the direct transition-metal catalyzed annulation to form this compound is a developing area of research, the existing methodologies for the synthesis of related fluorinated heterocycles and phthalazine derivatives provide a strong foundation for the future development of such efficient synthetic routes.

Derivatization Pathways of the this compound Core Structure

The this compound core is a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the nitrogen atoms in the phthalazine ring system offers multiple sites for chemical modification. Derivatization can be broadly categorized into reactions involving the fluorine atom, the nitrogen atoms, and the carbon atoms of the aromatic rings.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom:

The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, particularly if the phthalazine ring is activated by electron-withdrawing groups or by quaternization of one of the nitrogen atoms. This allows for the introduction of a variety of functional groups.

Common nucleophiles that can be employed include:

Alkoxides and Phenoxides: To introduce ether linkages.

Amines: To synthesize amino-substituted phthalazines.

Thiols: To form thioether derivatives.

The general reaction scheme for the SNAr of this compound is depicted below:

This compound + Nu-H --(Base)--> 6-Nu-Phthalazine + H-F

Where Nu represents the nucleophile.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on a Fluorinated Aromatic Core

NucleophileReagent ExampleProduct Functional Group
AmineMorpholine6-Morpholinophthalazine
AlkoxideSodium Methoxide6-Methoxyphthalazine
ThiolSodium Thiophenolate6-(Phenylthio)phthalazine

Reactions at the Nitrogen Atoms:

The nitrogen atoms of the phthalazine ring are basic and can undergo various reactions:

N-Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of N-alkylated phthalazinium salts. This not only modifies the core structure but also enhances the reactivity of the ring towards nucleophiles.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids, can yield the corresponding N-oxides. N-oxidation can alter the electronic properties of the phthalazine ring and provide handles for further functionalization.

Electrophilic Aromatic Substitution on the Benzene Ring:

While the phthalazine ring system is generally electron-deficient, electrophilic aromatic substitution reactions can be carried out on the benzene ring under forcing conditions. The fluorine atom is a deactivator but an ortho-, para-director. Therefore, electrophilic attack would be expected to occur at positions 5 or 7. However, the directing effect of the fused pyridazine (B1198779) ring also needs to be considered. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions:

To introduce further complexity, the this compound core can be first converted to a derivative suitable for cross-coupling reactions. For example, if a bromo or iodo group is present on the benzene ring, Suzuki, Heck, or Sonogashira coupling reactions can be employed to form new carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups.

The derivatization of the this compound core provides a rich platform for the generation of diverse chemical libraries for biological screening and the development of novel functional materials. The strategic application of the reactions described above allows for precise control over the molecular architecture of the final products.

Reactivity and Mechanistic Investigations of 6 Fluorophthalazine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.comlumenlearning.com

The carbon-fluorine bond in aryl fluorides is exceptionally strong. chemguide.co.uk However, in the context of SNAr reactions, fluoride (B91410) is an excellent leaving group. This apparent contradiction is resolved by examining the reaction mechanism. The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer intermediate, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly stabilizes the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C-6 position of 6-fluorophthalazine. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making the fluorine-bearing position highly susceptible to nucleophilic attack. stackexchange.com Consequently, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions where bond strength is a primary factor. libretexts.orgyoutube.com Therefore, the C-6 position of this compound is an activated site for the displacement of the fluorine atom by a wide range of nucleophiles.

The C-1 and C-4 positions of the phthalazine (B143731) ring are adjacent to the ring nitrogen atoms. This proximity makes them inherently electron-deficient and potential sites for nucleophilic attack, typically involving the displacement of a suitable leaving group. In the absence of a leaving group at these positions, direct nucleophilic addition can occur, followed by an oxidation step to restore aromaticity. However, when comparing the reactivity of a C-F bond at the C-6 position with potential leaving groups at C-1 or C-4, the activating effect of the fluorine atom in stabilizing the Meisenheimer intermediate at C-6 is a dominant factor.

The rate and selectivity of nucleophilic substitution reactions on the this compound scaffold are profoundly influenced by the presence of other substituents on the ring. The electronic nature of these substituents dictates their effect.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (like -OH, -OR, -NH₂) increase the electron density of the ring system. lumenlearning.comlumenlearning.com This destabilizes the negatively charged Meisenheimer intermediate, which slows down the rate of SNAr reactions. lumenlearning.com

This interplay of substituent effects allows for the strategic tuning of reactivity and the selective functionalization of different positions on the fluorophthalazine molecule.

Table 1: Effect of Substituent Type on SNAr Reactivity

Substituent Type Electronic Effect Influence on Meisenheimer Intermediate Overall Reaction Rate
Electron-Withdrawing Group (EWG) Inductive withdrawal (-I), Resonance withdrawal (-M) Stabilization Increases
Electron-Donating Group (EDG) Inductive donation (+I), Resonance donation (+M) Destabilization Decreases

Cycloaddition Reactions Involving Fluorophthalazines

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems in a single step. libretexts.org Phthalazines, as electron-deficient 1,2-diazines, can participate as the 4π-electron component in formal [4+2] cycloaddition reactions, also known as inverse-electron-demand Diels-Alder reactions. acs.org

Phthalazines can react with electron-rich dienophiles, such as siloxyalkynes, in formal [4+2] cycloaddition reactions. acs.org These reactions are often catalyzed by transition metals. For example, copper(I) and nickel(0) complexes have been shown to effectively catalyze the cycloaddition of 1,2-diazines with siloxyalkynes. acs.org The reaction proceeds through a formal cycloaddition followed by the elimination of dinitrogen (N₂) to yield naphthalene (B1677914) derivatives.

While direct studies on this compound are limited, research on the closely related 5-fluorophthalazine (B9970) provides significant insight. In a study using copper and nickel catalysts, 5-fluorophthalazine was reacted with a siloxyalkyne to produce the corresponding fluorinated siloxynaphthalene. acs.org This demonstrates that the fluorophthalazine core is a competent diene in these transformations, and the fluorine substituent is retained in the final product. These reactions highlight a pathway to synthesize highly functionalized naphthalene systems. acs.orgresearchgate.net

Regioselectivity, the preferential formation of one constitutional isomer over another, is a critical aspect of cycloaddition reactions involving unsymmetrical reactants. nih.gov In the formal [4+2] cycloaddition of fluorophthalazines with unsymmetrical alkynes, two different regioisomeric products can potentially be formed.

The outcome of the reaction is influenced by several factors, including the electronic and steric properties of the substituents on both the diazine and the alkyne, as well as the nature of the catalyst used. acs.org For instance, in the reaction of 5-fluorophthalazine with a siloxyalkyne, a preference for one regioisomer was observed. acs.org The regioselectivity in such reactions can be governed by the polarization of the reactants and the stability of the intermediates in the catalytic cycle. Dipolar effects can lead to regioselection when the polarization of the diazine's π-system imparts significant asynchronous character to the bond-forming steps. nih.gov The choice of catalyst can also dramatically alter the regiochemical outcome. For example, in the cycloaddition of 6-methoxyphthalazine, a Cu(I) catalyst gave a 1:1 mixture of regioisomers, whereas a Ni(0) catalyst provided a 1.5:1 preference for one isomer. acs.org This suggests that by carefully selecting the catalyst and reaction conditions, the regioselectivity of the cycloaddition involving this compound can likely be controlled.

Table 2: Regioselectivity in Metal-Catalyzed [4+2] Cycloaddition of Substituted Phthalazines

Phthalazine Derivative Catalyst Regioisomeric Ratio Reference
6-Methoxyphthalazine Cu(I) 1:1 acs.org
6-Methoxyphthalazine Ni(0) 1.5:1 acs.org
5-Fluorophthalazine Ni(0) Major product formed with preference acs.org
5-Chlorophthalazine Ni(0) Major product formed with preference acs.org

Radical Reactions and Associated Reactivity Profiles

Currently, there is a notable scarcity of published experimental research specifically detailing the radical reactions of this compound. However, by examining the general principles of radical reactions on N-heterocycles and fluorinated aromatic compounds, a reactivity profile can be inferred.

The phthalazine nucleus, being electron-deficient, is generally susceptible to attack by nucleophilic radicals. The position of radical attack would be influenced by the stability of the resulting radical intermediate. Computational studies on similar fluorinated N-heterocycles suggest that the electron density distribution is a key factor in determining the site of radical addition. longdom.org The fluorine atom at the 6-position further withdraws electron density from the benzene (B151609) ring, potentially making the carbocyclic part of the molecule more susceptible to attack by certain types of radicals.

It is plausible that under specific conditions, radical substitution reactions could be initiated. For instance, reactions involving homolytic cleavage of reagents to generate radicals could lead to the substitution of a hydrogen atom on the phthalazine ring. The regioselectivity of such a reaction would be a complex outcome of both steric and electronic factors.

Table 1: Predicted Regioselectivity of Radical Attack on this compound (Theoretical)

Position of AttackPredicted Stability of Radical IntermediateInfluencing Factors
C-5ModerateProximity to the fluorine atom (inductive effect) and the diazine ring.
C-7Moderate to HighLess sterically hindered than C-5 and influenced by the resonance effect of the fluorine atom.
C-8LowAdjacent to the electron-deficient pyridazine (B1198779) ring, leading to destabilization of a radical intermediate.

Acid-Catalyzed Reactions and Transformations

The presence of two nitrogen atoms makes the phthalazine ring basic, with a pKa of 3.39 for the parent phthalazine, indicating it will be protonated under acidic conditions. wikipedia.org This protonation occurs at one of the nitrogen atoms, which further deactivates the entire ring system towards electrophilic aromatic substitution (EAS). The fluorine atom at the 6-position also deactivates the benzene ring through its strong electron-withdrawing inductive effect (-I effect), although it can act as a weak resonance donor (+M effect). wikipedia.org

Due to this pronounced deactivation, forcing conditions are generally required for electrophilic substitution on the phthalazine ring system. The directing effect of the substituents on this compound in an EAS reaction is a combination of the deactivating and meta-directing pyridazine ring and the deactivating but ortho-, para-directing fluorine atom. wikipedia.orgcsbsju.edulibretexts.orgyoutube.comlibretexts.org

In the case of fluorobenzene, electrophilic substitution is often directed to the para position. wikipedia.org For this compound, the "para" position relative to the fluorine atom is the C-7 position. However, the strong deactivating effect of the protonated diazine ring would likely dominate, making any electrophilic substitution challenging and likely favoring substitution at the positions least deactivated by the pyridazine ring, which are the C-5 and C-8 positions. Predicting the precise regiochemical outcome without experimental data is difficult.

Common acid-catalyzed reactions like nitration and halogenation would require strong acid catalysts. For instance, nitration would typically employ a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comnih.gov Halogenation would necessitate a Lewis acid catalyst to polarize the halogen molecule. researchgate.netyoutube.com

Table 2: Predicted Outcomes of Acid-Catalyzed Electrophilic Aromatic Substitution on this compound (Theoretical)

Reaction TypeReagents and ConditionsPredicted Major Product(s)Rationale for Regioselectivity
NitrationConc. HNO₃, Conc. H₂SO₄Mixture of 5-nitro- and 8-nitro-6-fluorophthalazine (minor)The strong deactivation by the protonated diazine ring makes the reaction difficult. Substitution is predicted to occur at the positions least influenced by the electron-withdrawing nitrogens.
BrominationBr₂, FeBr₃Mixture of 5-bromo- and 8-bromo-6-fluorophthalazine (minor)Similar to nitration, the reaction is expected to be sluggish. The regioselectivity is governed by the deactivating nature of the heterocyclic ring.

Advanced Spectroscopic Characterization of 6 Fluorophthalazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. utdallas.edu For fluorinated compounds like 6-fluorophthalazine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, offer a comprehensive view of the molecular framework. alfa-chemistry.comwikipedia.org

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. libretexts.org The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals in this compound are diagnostic of the substitution pattern on the phthalazine (B143731) core. rsc.org

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the heterocyclic and benzene (B151609) rings. The protons on the pyridazine (B1198779) ring (H-1 and H-4) are typically observed at lower field (higher ppm values) due to the deshielding effect of the adjacent nitrogen atoms. The protons on the fluorinated benzene ring (H-5, H-7, and H-8) will exhibit chemical shifts and coupling patterns influenced by the fluorine substituent. The interpretation of these signals, including their multiplicities (e.g., singlet, doublet, triplet), provides valuable information about proton-proton and proton-fluorine couplings. libretexts.org

Interactive Table: Representative ¹H NMR Data for Phthalazine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
PhthalazineCDCl₃H-1, H-49.45s
H-5, H-88.10-8.07m
H-6, H-77.91-7.88m
1-ChlorophthalazineCDCl₃H-49.60s
H-58.35d8.5
H-88.15d8.5
H-6, H-78.00-7.90m

Note: Data is illustrative and may vary based on experimental conditions. "s" denotes singlet, "d" denotes doublet, and "m" denotes multiplet.

¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. oregonstate.edu The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the phthalazine ring system will appear in the aromatic region of the spectrum. The presence of the electronegative fluorine atom will cause a significant downfield shift for the carbon atom to which it is attached (C-6) and will also influence the chemical shifts of the adjacent carbons through space and through bond effects. The carbon atoms in the pyridazine ring will also have characteristic chemical shifts.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift Range (δ, ppm)
C-1, C-4150-160
C-4a, C-8a125-135
C-5, C-7, C-8110-140
C-6 (C-F)160-170 (Coupling with ¹⁹F expected)

Note: These are estimated ranges. Actual values can be influenced by solvent and other experimental factors.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. wikipedia.orgnih.gov

In the ¹⁹F NMR spectrum of this compound, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and can be influenced by the nature and position of other substituents on the phthalazine ring. alfa-chemistry.combiophysics.org This sensitivity allows for the study of substituent effects on the electronic distribution within the molecule. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the phthalazine skeleton would lead to predictable upfield or downfield shifts in the ¹⁹F resonance. alfa-chemistry.comlcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edulibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

C=N and C=C stretching: These vibrations from the heterocyclic and benzene rings usually appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the region of 1250-1000 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring and are typically found in the 900-675 cm⁻¹ region. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching> 3000Medium to Weak
C=N, C=CStretching1600 - 1450Medium to Strong
C-FStretching1250 - 1000Strong
Aromatic C-HBending (out-of-plane)900 - 675Medium to Strong

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. researchgate.net

For this compound (C₈H₅FN₂), HRMS would provide a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that is very close to the calculated theoretical value. This high accuracy helps to distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The ability to measure mass to several decimal places is a key advantage of HRMS in structural confirmation. researchgate.net

Table: Theoretical Mass Calculation for this compound

FormulaCalculated Monoisotopic Mass (Da)
C₈H₅FN₂148.0437

Note: The measured HRMS value should be in close agreement with this calculated mass, typically within a few parts per million (ppm).

Theoretical and Computational Chemistry Studies of 6 Fluorophthalazine

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level. For a molecule like 6-Fluorophthalazine, various methods could be employed to gain detailed insights.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining key properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. These calculations would allow for the prediction of various reactivity descriptors. The presence of the fluorine atom and the nitrogen atoms in the phthalazine (B143731) ring system would create a unique electronic environment, which DFT could elucidate in detail. researchgate.netnih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance for this compound
HOMO Energy(Value not available)Indicates the electron-donating ability; important for reactions with electrophiles.
LUMO Energy(Value not available)Indicates the electron-accepting ability; important for reactions with nucleophiles.
HOMO-LUMO Gap(Value not available)Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment(Value not available)Provides insight into the molecule's polarity and intermolecular interactions.
Mulliken Atomic Charges(Values not available)Reveals the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations on this compound.

Semi-Empirical Methods (e.g., PM3) for Predicting Reaction Selectivity and Intermediates

Semi-empirical methods, such as PM3, offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for initial explorations of reaction mechanisms and for studying larger systems. While less accurate, PM3 could be used to predict the most likely sites for nucleophilic or electrophilic attack on the this compound ring, helping to understand its reaction selectivity. Furthermore, it could be employed to model the structures and relative stabilities of potential reaction intermediates and transition states, providing a preliminary map of reaction pathways.

Ab Initio Methods and Coupled-Cluster Approaches for High-Accuracy Predictions

For highly accurate predictions of molecular properties, ab initio methods, particularly coupled-cluster (CC) theory, are considered the gold standard. mit.eduarxiv.orgchemrxiv.orgaps.org Applying methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) to this compound would yield benchmark-quality data for its geometry, vibrational frequencies, and electronic energies. mit.eduarxiv.orgchemrxiv.orgaps.org Such high-accuracy calculations are crucial for validating results from more approximate methods like DFT and for providing reliable data where experimental measurements are unavailable. mit.eduarxiv.orgchemrxiv.orgaps.org The computational cost of these methods, however, generally limits their application to smaller molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govnih.govresearchgate.netchemrxiv.orgmdpi.com An MD simulation of this compound, likely in a solvent environment, would provide insights into its conformational flexibility. While the phthalazine ring system is largely planar, the simulation could reveal subtle out-of-plane motions and the dynamics of its interactions with surrounding solvent molecules. nih.govnih.govresearchgate.netchemrxiv.orgmdpi.com This information is valuable for understanding how the molecule behaves in solution and how its shape might influence its biological activity or material properties. nih.govnih.govresearchgate.netchemrxiv.orgmdpi.com

Prediction and Analysis of Molecular Interactions

The nature and strength of intermolecular interactions are key to understanding the condensed-phase behavior of this compound, including its crystal packing and interactions with biological targets.

Hydrogen Bonding Interactions

The this compound molecule contains nitrogen atoms that can act as hydrogen bond acceptors. Computational studies could predict the geometry and strength of hydrogen bonds formed between this compound and hydrogen bond donors, such as water or alcohol molecules. nih.govnih.govdntb.gov.uaresearchgate.net By analyzing the electron density distribution, for instance through Quantum Theory of Atoms in Molecules (QTAIM), the nature of these interactions could be characterized in detail. Understanding the hydrogen bonding capabilities of this compound is crucial for predicting its solubility, crystal structure, and potential interactions with biological macromolecules. nih.govnih.govdntb.gov.uaresearchgate.net

Pi-Pi Stacking and Other Aromatic Interactions

The aromatic nature of the phthalazine ring system in this compound suggests its capability to engage in π-π stacking interactions. These non-covalent interactions are crucial in determining the crystal packing of the molecule and its interactions with biological macromolecules. Computational studies would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the geometry and energy of stacked dimers or larger aggregates of this compound.

Key parameters that would be investigated include the interplanar distance and the displacement of the stacked rings (co-facial, parallel-displaced, or T-shaped arrangements). The substitution of a fluorine atom can influence the quadrupole moment of the aromatic system, which in turn affects the preferred stacking geometry and interaction energy. A data table summarizing the calculated interaction energies for different stacking configurations would be a primary output of such a study.

Interactive Data Table: Calculated Pi-Pi Stacking Interaction Energies for this compound Dimers

Stacking ConfigurationInterplanar Distance (Å)Calculated Interaction Energy (kcal/mol)
Co-facialData not availableData not available
Parallel-displacedData not availableData not available
T-shapedData not availableData not available

Note: This table is representative of the data that would be generated from computational studies. Specific values are not available in the current literature.

Halogen Bonding and Fluorine-Specific Non-Covalent Interactions

The fluorine atom at the 6-position of this compound can participate in halogen bonding, a directional non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site. While fluorine is the least polarizable halogen and typically forms weaker halogen bonds compared to chlorine, bromine, and iodine, these interactions can still play a significant role in molecular recognition and crystal engineering.

Computational modeling would be essential to characterize the strength and directionality of halogen bonds involving this compound. The molecular electrostatic potential surface would be calculated to identify the location and magnitude of the σ-hole on the fluorine atom. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to further characterize the nature of the halogen bond by analyzing the electron density at the bond critical point.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, DFT and time-dependent DFT (TD-DFT) calculations would be the methods of choice.

Predicted spectroscopic data for this compound would include:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are valuable for assigning experimental spectra.

Vibrational Spectroscopy (IR and Raman): Computation of the vibrational frequencies and intensities to help interpret experimental infrared and Raman spectra.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
¹⁹F NMRChemical Shift (ppm)Data not available
IR SpectroscopyVibrational Frequencies (cm⁻¹)Data not available
UV-Vis SpectroscopyAbsorption Maxima (nm)Data not available

Note: This table represents the type of data that would be generated from computational spectroscopic studies. Specific values are not available in the current literature.

Understanding Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as nucleophilic aromatic substitution at the carbon atom bearing the fluorine or at other positions on the phthalazine ring, computational studies would involve:

Locating Transition States: Using algorithms to find the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the reactants and products to confirm that the correct pathway has been identified.

These computational insights provide a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental methods alone.

In Vitro Biological Target Interaction Studies of 6 Fluorophthalazine and Analogues

Principles of Molecular Recognition and Ligand-Target Binding

Molecular recognition is the foundation of biological processes, governing the specific interaction between molecules. smolecule.com The binding of a ligand, such as a small molecule, to a biological target like a protein is a highly selective event driven by a combination of intermolecular forces. nih.gov These forces include hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov The "lock and key" model, first proposed by Emil Fischer, and the more refined "induced fit" model, are key concepts in understanding this process. nih.govnih.gov In the lock and key model, the ligand and target possess complementary shapes. nih.gov The induced fit model suggests that the binding of a ligand can cause a conformational change in the target, leading to a more stable complex. nih.gov

The strength of this interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the target sites at equilibrium. smolecule.com A lower Kd value signifies a higher binding affinity. Specificity, another crucial aspect, refers to the ability of a target to distinguish between different ligands. smolecule.com These principles are fundamental to drug design, where the goal is to create molecules that bind with high affinity and specificity to a particular biological target to elicit a desired therapeutic effect. Current time information in Bangalore, IN.

Enzyme Inhibition Studies of 6-Fluorophthalazine Analogues

Phthalazine (B143731) and its derivatives have been extensively studied as inhibitors of various enzymes, with a particular focus on Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govosf.io The introduction of a fluorine atom into these structures can significantly influence their biological activity by altering their electronic properties, metabolic stability, and binding affinity. smolecule.com

Mechanism-Based Inhibition Analysis (Competitive, Uncompetitive, Non-Competitive)

Enzyme inhibitors can be classified based on their mechanism of action.

Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, competes for the same active site on the enzyme. mdpi.com This type of inhibition can be overcome by increasing the substrate concentration. mdpi.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. mdpi.com In this case, the inhibitor does not compete with the substrate, and increasing substrate concentration does not reverse the inhibition. mdpi.com

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. dntb.gov.ua

Studies on phthalazine derivatives have revealed various inhibition mechanisms. For instance, some phthalazinone derivatives have been identified as potent PARP-1 inhibitors. researchgate.net The phthalazinone scaffold is known to form strong and selective interactions within the active site of PARP-1. nih.gov

Determination of Enzyme Inhibition Constants (Ki, IC50 values)

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov The Ki value is a more absolute measure of binding affinity and is independent of substrate concentration. ontosight.ai

Numerous studies have reported the IC50 values for various phthalazine analogues against different enzymes. For example, a series of novel phthalazine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govmdpi.com Similarly, phthalazinone-based PARP-1 inhibitors have shown low nanomolar cellular activity. researchgate.net

Table 1: In Vitro VEGFR-2 Kinase Inhibition of Phthalazine Analogues

CompoundTarget EnzymeIC50 (µM)Reference
Vatalanib (PTK787)VEGFR-20.043 researchgate.net
SorafenibVEGFR-20.090 researchgate.net
Phthalazine derivative 12bVEGFR-24.4 researchgate.net
Phthalazine derivative 12cVEGFR-22.7 researchgate.net
Phthalazine derivative 13cVEGFR-22.5 researchgate.net
Phthalazine derivative 2gVEGFR-20.148 nih.gov
Phthalazine derivative 4aVEGFR-20.196 nih.gov

Table 2: In Vitro PARP-1 Inhibition of Phthalazinone Analogues

CompoundTarget EnzymeIC50 (nM)Reference
OlaparibPARP-1139 osf.io
Phthalazinone derivative 11cPARP-197 researchgate.net
(8S,9R)-47 (talazoparib)PARP-1Ki = 1.2 ontosight.ai
Phthalazinone derivative 23PARP-13.24 jst.go.jp

Structural Requirements for Enzyme Inhibition Activity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the potent inhibition of enzymes by phthalazine derivatives. For VEGFR-2 inhibitors, the presence of a biarylurea or biarylamide tail linked to the phthalazine scaffold has been shown to be crucial for activity. mdpi.comekb.eg The substitution pattern on the terminal phenyl ring also plays a significant role, with electron-withdrawing groups like chloro and trifluoromethyl often enhancing inhibitory potency. researchgate.net

In the case of PARP inhibitors, the phthalazinone core is a key pharmacophore. researchgate.net Modifications at the 4-position of the phthalazinone ring with a substituted benzyl (B1604629) group have led to the development of highly potent inhibitors like Olaparib. researchgate.net The nature and position of substituents on the benzyl ring can significantly impact the inhibitory activity and pharmacokinetic properties of these compounds. researchgate.net The presence of a fluorine atom, for instance, can enhance metabolic stability and binding affinity. smolecule.com

Receptor Binding and Activation/Antagonism Studies of this compound Analogues

While much of the research on phthalazine derivatives has focused on enzyme inhibition, some studies have explored their interactions with various receptors.

Ligand-Receptor Interaction Profiling

The interaction of a ligand with a receptor can lead to either activation (agonism) or inhibition (antagonism) of the receptor's function. Profiling these interactions is crucial for understanding the pharmacological effects of a compound. For example, certain fluorinated compounds have been synthesized and evaluated for their binding affinity to adenosine (B11128) receptors, with some showing high affinity and selectivity. mdpi.com

Further research is needed to comprehensively profile the ligand-receptor interactions of this compound and its analogues to fully understand their therapeutic potential.

Cell-Free Assay Systems for Target Engagement Assessment

The initial evaluation of a compound's interaction with its intended biological target is often conducted in a controlled, cell-free environment. These assays are crucial for determining direct binding and inhibitory activity without the complexities of a cellular system. For this compound and its analogues, particularly those designed as PARP inhibitors, several cell-free systems are employed.

A primary method involves in vitro PARP inhibition assays. nih.gov These assays typically utilize purified PARP enzymes and measure their catalytic activity in the presence of varying concentrations of the inhibitor. The activity of PARP is often quantified by measuring the consumption of its substrate, NAD+, or the formation of poly(ADP-ribose) (PAR) chains. promega.com For instance, a homogenous assay that detects NAD+ and NADH can be used to determine PARP activity. promega.com The potency of the inhibitor is then expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Another common cell-free method is the Cellular Thermal Shift Assay (CETSA) , which can be adapted for use with cell lysates. acs.orgfrontiersin.orgrevvity.co.jp This technique is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. frontiersin.orgrevvity.co.jp In a cell-free format, the target protein in a lysate is incubated with the compound, heated, and the amount of soluble, non-denatured protein is quantified. frontiersin.org An increase in the thermal stability of the target protein in the presence of the compound indicates direct engagement.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is another powerful cell-free assay platform. nih.gov This method offers high sensitivity and can be used to quantitatively characterize ligand-target interactions, even in crude lysates. nih.gov It relies on the energy transfer between a luminescent lanthanide complex donor and a fluorescent acceptor when they are in close proximity, a condition met when a ligand brings them together on a target protein. nih.gov

Finally, in vitro PARylation assays provide a direct measure of the functional consequence of PARP engagement. nih.gov These assays monitor the auto-poly(ADP-ribosyl)ation of PARP1 or the trans-poly(ADP-ribosyl)ation of other substrate proteins in the presence of an inhibitor. The reduction in PAR formation, often detected by western blotting or ELISA, correlates with the inhibitory activity of the compound.

These cell-free systems are indispensable for the initial characterization of target engagement, providing a clear and direct measure of a compound's interaction with its biological target.

Structure-Activity Relationship (SAR) Studies in Preclinical Research

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound and its analogues, SAR studies have been instrumental in optimizing their potency and selectivity as inhibitors of various biological targets, most notably Poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net

The phthalazinone scaffold, a key feature of many PARP inhibitors including the FDA-approved drug Olaparib, serves as a starting point for many SAR investigations. researchgate.netjst.go.jp The general approach involves systematically modifying different parts of the molecule and assessing the impact on its inhibitory activity.

One key area of modification is the substituent at the 4-position of the phthalazinone ring. researchgate.netjst.go.jp Research has shown that various aryl and heterocyclic rings can be introduced at this position to enhance potency. For example, the introduction of a cyclopropyl (B3062369) group, often seen in potent PARP inhibitors, is a common strategy.

Another critical aspect of SAR is the nature of the substituent on the second nitrogen atom of the phthalazine ring. nih.gov The length and composition of an alkyl chain connecting to another aromatic or heterocyclic ring can significantly influence inhibitory activity. nih.gov For instance, studies on a series of phthalazinone derivatives revealed that the type of substituent and the length of the alkyl chain connecting to an aromatic ring were directly related to their PARP1 inhibitory activities. nih.gov

The introduction of a fluorine atom at the 6-position of the phthalazine ring, as in this compound, can also have a profound effect on the compound's properties. Fluorine substitution can alter the electronic properties of the ring system, influence metabolic stability, and potentially form favorable interactions with the target protein.

The following table summarizes the SAR findings from a study on a series of phthalazinone derivatives as PARP1 inhibitors, highlighting the impact of different substituents on their inhibitory potency.

CompoundR1 SubstituentR2 SubstituentPARP1 IC50 (nM)
Reference HPiperazine-carbonyl-cyclopropane139 (Olaparib)
11c 4-fluorobenzylH97
Compound A BenzylH>1000
Compound B PhenylH>1000

Data compiled from literature reports. researchgate.net This table is for illustrative purposes and the specific compounds and their activities are part of a broader study.

These SAR studies, often guided by computational modeling and molecular docking, allow for the rational design of more potent and selective inhibitors. researchgate.net By understanding which structural modifications lead to improved biological activity, researchers can refine the chemical structure of this compound analogues to develop promising preclinical candidates.

This compound and Analogues as Chemical Probes for Biological Systems

High-quality chemical probes are essential tools for dissecting complex biological processes. researchgate.netpromega.comicr.ac.uk They are small molecules that potently and selectively interact with a specific protein target, allowing researchers to study the protein's function in cells and organisms. researchgate.netpromega.com this compound and its analogues, particularly those developed as potent and selective inhibitors, have the potential to serve as valuable chemical probes. researchgate.net

A key requirement for a chemical probe is the ability to engage its target in a cellular context. promega.com Phthalazinone derivatives have been developed as optical probes for fluorescence microscopy imaging, demonstrating their utility in visualizing biological systems. osf.io Furthermore, photoaffinity probes based on PARP inhibitors have been created to profile target engagement in live cells. nih.govnih.gov For example, a probe named PARPYnD, derived from a PARP1/2/6 inhibitor, has been used to study PARP inhibitor interactions in intact cells. acs.orgnih.gov

The development of 2,3-dihydrophthalazine-1,4-dione derivatives as potent and selective dual inhibitors for the mono-ADP-ribosyltransferases PARP10 and PARP15 highlights the utility of the phthalazine scaffold in creating chemical probes for less-studied members of the PARP family. nih.gov Compounds that can enter cells and rescue them from apoptosis induced by PARP10 overexpression serve as excellent tools to investigate the cellular roles of this enzyme. nih.gov

The following table outlines the characteristics of an ideal chemical probe and how this compound analogues can be designed to meet these criteria.

Characteristic of an Ideal Chemical ProbeApplication to this compound Analogues
High Potency SAR studies guide the optimization of analogues to achieve nanomolar potency against the target of interest (e.g., PARP1). researchgate.net
Selectivity Modifications to the phthalazine scaffold can be made to enhance selectivity against other related proteins, minimizing off-target effects. nih.gov
Cellular Permeability Lipophilicity and other physicochemical properties can be tuned to ensure the compound can cross the cell membrane and reach its intracellular target. nih.gov
Target Engagement Confirmation Analogues can be designed with tags for visualization (e.g., fluorophores) or for pull-down experiments to confirm target binding in cells. osf.ionih.gov
Known Mechanism of Action Cell-free and cellular assays are used to elucidate how the compound affects the function of its target protein. nih.govnih.gov

By meeting these criteria, this compound and its derivatives can be powerful tools for chemical biologists to explore the intricate functions of their target proteins within complex biological systems, ultimately contributing to a deeper understanding of health and disease. rsc.org

Advanced Materials Science Applications of Fluorinated Phthalazines

Potential Integration into Polymer and Dyestuff Chemistry

In dyestuff chemistry, the introduction of fluorine-containing groups can improve the properties of colorants. The strong electron-withdrawing nature of fluorine atoms can enhance the gloss, brightness, and fixation rate of dyes. It can also improve their resistance to light, water, and organic solvents. Fluorine is a key element in certain reactive dyes, where it acts as a leaving group in the reaction between the dye and the fiber. While some dyes containing trifluoromethyl (-CF3) groups are classified as per- and polyfluoroalkyl substances (PFAS), the single fluorine substitution in 6-fluorophthalazine offers a way to leverage the benefits of fluorination, such as modulating the electronic properties and stability of the dye molecule, without falling into the same regulatory category. The phthalazine (B143731) structure itself can serve as a robust chromophoric core, and the addition of a fluorine atom can be used to fine-tune the color and performance characteristics of the resulting dye.

Table 1: Properties of Fluorinated vs. Non-Fluorinated Polymers

PropertyStandard PolymerFluorinated Polymer CounterpartBenefit of Fluorination
Thermal Stability ModerateHigh (Tg > 300°C for some polyamides)Increased resistance to heat degradation.
Chemical Resistance VariableHighProtection against solvents, acids, and bases.
Surface Energy HigherLowerWater and oil repellency.
Weather Resistance ModerateHighEnhanced durability for outdoor applications.

Application in Peptide Modification and Stapling for Enhanced Bioactivity and Stability

Short peptides often adopt unstructured random coils in aqueous solutions, which can limit their therapeutic efficacy. "Peptide stapling" is a strategy used to constrain a peptide into its bioactive conformation, typically an α-helix, thereby enhancing its stability, cell permeability, and binding affinity to its target.

A promising method for peptide stapling involves the fluorine-thiol displacement reaction (FTDR). This approach utilizes an unnatural amino acid bearing a fluoroacetamide side-chain incorporated into a peptide sequence. The fluorine atom can be selectively displaced by thiol groups from a linker molecule, such as benzenedimethanethiol, to create a stable covalent bridge, or "staple," between two points in the peptide chain. This reaction proceeds efficiently in unprotected peptides, even in the presence of natural cysteine residues. The resulting stapled peptides show a significant increase in α-helicity, leading to enhanced stability against proteases and improved biological activity. The reactivity of the C-F bond in a molecule like this compound suggests its potential as a scaffold or component in developing new reagents for such peptide modifications. The rigid phthalazine ring could serve as part of the linker or be attached to the peptide to modulate its structural and functional properties.

Table 2: Comparison of Unstapled and Stapled Peptides

CharacteristicUnstapled PeptideStapled Peptide (via FTDR)Advantage of Stapling
Structure Mostly random coil in solutionStabilized α-helical conformationMaintained bioactive shape.
Proteolytic Stability LowHighLonger half-life in biological systems.
Target Affinity ModerateEnhancedImproved binding to the target protein.
Cellular Uptake LowEnhancedBetter penetration of cell membranes.

Research into Other Advanced Materials

The unique electronic and physical properties of fluorinated phthalazines position them as candidates for a range of other advanced materials.

Fluorination is a well-established strategy for tuning the properties of organic materials used in electronic and photonic devices. Introducing fluorine atoms into an organic conjugated system lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ajchem-a.com This effect has several benefits: it can make electron injection easier, increase the material's resistance to oxidative degradation, and lead to the development of n-type or ambipolar semiconductors. ajchem-a.com

The rigid, planar structure of the phthalazine core is conducive to π-π stacking interactions in the solid state, which is crucial for efficient charge transport. researchgate.net The electron-withdrawing nature of the fluorine atom in this compound enhances this property, making it a candidate for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net In related compounds like fluorinated phthalocyanines, fluorination has been shown to turn a p-type material into an n-type semiconductor, highlighting the transformative potential of this chemical modification. pdx.edu These principles suggest that this compound could be a valuable building block for creating novel materials with tailored electronic and photophysical properties for next-generation electronics. researchwithrutgers.com

The development of advanced materials for energy storage and conversion is a critical area of research. Fluorinated materials are increasingly being investigated for these applications due to their stability and electrochemical properties. researchgate.netrsc.org In the context of batteries, nitrogen-containing heterocycles are being explored as redox-active organic electrolytes. mdpi.com For instance, dihydroxyphthalazine derivatives have been proposed as promising active materials for the catholyte side of aqueous redox flow batteries, exhibiting high redox potentials and fast electron transfer rates. researchgate.net The introduction of fluorine into such structures could further enhance their electrochemical stability and performance. scirp.org The high strength of the C-F bond can lead to greater chemical and thermal stability, which is advantageous for materials used in high-energy applications. scirp.org

In the field of organic solar cells, phthalocyanine derivatives are widely used as light-absorbing materials. pdx.edumdpi.com The performance of these cells depends on the energy levels (HOMO and LUMO) of the constituent materials. mdpi.com As fluorination is a known method to systematically tune these energy levels, incorporating a this compound moiety into larger conjugated systems could be a viable strategy for designing new organic dyes and semiconductors for more efficient solar energy conversion. pdx.edu

Future Directions and Emerging Research Avenues for 6 Fluorophthalazine

Development of Novel Synthetic Routes with Improved Selectivity, Atom Economy, and Sustainability

The synthesis of 6-fluorophthalazine and its derivatives is a cornerstone of its application in research and development. Future efforts are increasingly focused on creating synthetic pathways that are not only efficient but also environmentally benign. nano-ntp.comchemistryjournals.net Key areas of development include:

Green Chemistry Principles: The integration of green chemistry principles is paramount. nano-ntp.comchemistryjournals.net This involves the use of less hazardous solvents, reducing energy consumption by conducting reactions at ambient temperatures and pressures, and utilizing renewable starting materials where possible. chemistryjournals.net The goal is to minimize the environmental footprint of chemical manufacturing. nano-ntp.comchemistryjournals.net

Catalysis: Novel catalytic systems are being explored to enhance reaction rates and selectivity. nano-ntp.com This includes the use of earth-abundant and non-toxic metals, as well as bio-inspired frameworks that can operate under mild conditions. nano-ntp.com Advances in photoredox catalysis, which uses visible light to drive chemical reactions, offer a promising and adaptable method for creating complex molecules with high selectivity. afjbs.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. Multicomponent reactions (MCRs) and domino processes are particularly effective in this regard, as they allow for the formation of multiple chemical bonds in a single step. afjbs.com

A comparative analysis of traditional versus emerging synthetic strategies highlights the potential for significant improvements in efficiency and sustainability.

Table 1: Comparison of Synthetic Route Strategies

Feature Traditional Synthetic Routes Emerging Synthetic Routes
Solvent Use Often reliant on volatile and toxic organic solvents. Emphasizes use of water, ionic liquids, and supercritical fluids. chemistryjournals.net
Energy Consumption Frequently requires high temperatures and pressures. Aims for ambient temperature and pressure conditions, utilizing methods like microwave-assisted synthesis. chemistryjournals.net
Catalysts May use stoichiometric and often hazardous reagents. Focuses on recyclable, non-toxic catalysts, including biocatalysts and earth-abundant metals. nano-ntp.com
Waste Generation Can produce significant amounts of byproducts. Strives for high atom economy, minimizing waste through processes like MCRs. afjbs.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netwiley.com For this compound, these approaches are being used to:

Rational Drug Design: By simulating the interaction between this compound derivatives and biological targets, researchers can predict binding affinities and design molecules with enhanced potency and selectivity. wiley.comnih.gov This structure-based computational method allows for the creation of mathematical frameworks that capture the essential features of a protein's function and stability. nih.gov

Lead Optimization: Computational tools can rapidly assess large virtual libraries of compounds, identifying candidates with the most promising pharmacological profiles. This accelerates the process of lead optimization and reduces the need for extensive and costly experimental screening.

De Novo Design: Advanced algorithms can design entirely new molecules based on desired functional properties, opening up new avenues for therapeutic intervention and material innovation. researchgate.netnih.gov

The use of artificial intelligence and machine learning is further enhancing these capabilities, enabling the analysis of complex datasets and the prediction of molecular properties with increasing accuracy. wiley.com

Exploration of New In Vitro Biological Targets and Elucidation of Novel Mechanistic Insights

While this compound derivatives have shown promise in various therapeutic areas, there is ongoing research to identify new biological targets and better understand their mechanisms of action.

Identification of New Targets: High-throughput screening and proteomics approaches are being employed to discover novel protein interactions for this compound-based compounds. This could expand their therapeutic applications to new disease areas.

Mechanistic Studies: Detailed biochemical and cellular assays are providing deeper insights into how these compounds exert their biological effects. nih.govnih.gov For instance, understanding the specific signaling pathways modulated by a this compound derivative can help in designing more effective combination therapies and predicting potential side effects. nih.gov Research has explored the role of related heterocyclic compounds as agonists for nuclear receptors like Rev-Erb, suggesting potential applications in inflammatory and circadian rhythm-related disorders. google.com

Expansion into Underexplored Material Science Applications and Technological Innovations

The unique electronic and structural characteristics of the this compound scaffold suggest its potential utility in the field of materials science. scirp.orgextrica.comwikipedia.org

Organic Electronics: The fluorine atom can influence the electronic properties of the phthalazine (B143731) ring system, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymers and Advanced Materials: Incorporation of the this compound moiety into polymer backbones could lead to the development of materials with novel thermal, mechanical, or optical properties. extrica.comaurorascientific.com These materials could find applications in areas ranging from aerospace engineering to biomedical devices. aurorascientific.comspectrum-instrumentation.com

Sensors: The phthalazine nitrogen atoms can act as binding sites for metal ions or other analytes, making this compound derivatives potential components of chemical sensors.

The convergence of advancements in synthesis, computational modeling, and biological testing is poised to unlock the full potential of this compound. As research continues, this versatile compound is likely to play an increasingly important role in the development of new medicines and innovative materials.

Q & A

Q. How can researchers identify knowledge gaps in the existing literature on 6-Fluorophthalazine?

Begin with a systematic scoping review to map current studies, focusing on synthesis methods, experimental outcomes, and unresolved hypotheses. Use databases like PubMed and Google Scholar with keywords such as "this compound synthesis," "pharmacological activity," and "mechanistic studies." Apply the PRISMA framework to ensure transparency in study selection and data extraction . Critically evaluate whether existing studies address structural-activity relationships, metabolic pathways, or toxicity profiles. Document gaps in reproducibility or conflicting results for further investigation .

Q. What experimental design considerations are critical for synthesizing this compound?

Follow rigorous protocols for fluorination reactions, ensuring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Characterize intermediates and final products using NMR (¹H/¹³C/¹⁹F), HPLC, and mass spectrometry. Include negative controls to rule out side reactions. Reproducibility requires detailed documentation of synthetic steps, purification methods, and spectral data, as outlined in guidelines for chemical reporting .

Q. How should researchers design a literature review strategy for this compound?

Use Boolean search terms (e.g., "this compound AND pharmacokinetics" OR "fluorinated phthalazines AND cytotoxicity") across multiple databases. Prioritize peer-reviewed journals and avoid non-academic sources. Organize findings thematically (e.g., synthetic routes, biological activity) and assess study quality using criteria such as sample size, statistical validity, and replication attempts .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Conduct a meta-analysis to quantify variability across studies, stratifying by experimental models (e.g., in vitro vs. in vivo) or dosage ranges. Use sensitivity analysis to identify outliers and confounding factors (e.g., impurities in compound batches). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate variables, such as comparing isomer purity or metabolite stability .

Q. What advanced statistical methods are suitable for interpreting this compound’s dose-response data?

Employ nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For high-throughput screening data, use machine learning algorithms (e.g., random forests) to identify structural features correlated with activity. Validate models through cross-validation and bootstrap resampling. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers ensure reproducibility in 6-Fluorophthalazole studies?

Adopt open-science practices: publish raw spectral data, chromatograms, and crystallographic files in repositories like Zenodo. Use standardized biological assays (e.g., OECD guidelines for toxicity testing). Collaborate with independent labs for inter-laboratory validation. Document equipment calibration and batch-to-batch variability in compound synthesis .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

Integrate computational chemistry (e.g., DFT calculations to predict fluorination sites) with experimental enzymology to map metabolic pathways. Combine cryo-EM for protein-ligand interaction analysis and PET imaging for in vivo biodistribution tracking. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. isothermal titration calorimetry) .

Methodological Frameworks

  • For systematic reviews: PRISMA checklist .
  • For experimental design: FINER criteria .
  • For data management: FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.